molecular formula C9H11NOS B13516132 3-(Methoxymethyl)benzothioamide

3-(Methoxymethyl)benzothioamide

Cat. No.: B13516132
M. Wt: 181.26 g/mol
InChI Key: LGGUYPCHMJTCDD-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzothioamide: is a chemical compound with the molecular formula C9H11NOS. It consists of a benzothioamide core substituted with a methoxymethyl group. The compound’s structure is as follows:

Structure: C6H4SNHCOCH3\text{Structure: } \text{C}_6\text{H}_4\text{SNHCOCH}_3 Structure: C6​H4​SNHCOCH3​

Preparation Methods

Synthetic Routes:

    Methylation of Benzothioamide:

Industrial Production:

  • While specific industrial production methods may not be widely documented, academic research provides insights into the synthetic routes.

Chemical Reactions Analysis

3-(Methoxymethyl)benzothioamide: can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the carbonyl group (C=O) in the methoxymethyl moiety is possible.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: May have applications in drug discovery.

    Industry: Limited information on industrial applications.

Mechanism of Action

  • The exact mechanism of action remains an area of research.
  • Potential molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

    Uniqueness: The methoxymethyl substitution distinguishes it from other benzothioamides.

    Similar Compounds: Other benzothioamides, such as unsubstituted benzothioamide and its derivatives.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

3-(methoxymethyl)benzenecarbothioamide

InChI

InChI=1S/C9H11NOS/c1-11-6-7-3-2-4-8(5-7)9(10)12/h2-5H,6H2,1H3,(H2,10,12)

InChI Key

LGGUYPCHMJTCDD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C(=S)N

Origin of Product

United States

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